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Disclaimer: Direct literature on "(1-pentyl-1H-imidazol-2-yl)methanol" is not readily available.

This document provides a comprehensive overview based on established chemical principles

and extrapolated data from analogous imidazole-containing compounds found in the scientific

literature. The proposed synthesis, properties, and biological activities are predictive and

require experimental validation.

This technical guide offers a detailed exploration of (1-pentyl-1H-imidazol-2-yl)methanol, a
novel imidazole derivative. The content is tailored for researchers, scientists, and professionals

in the field of drug development, providing a foundational understanding of its synthesis,

potential properties, and pharmacological relevance. Imidazole-based compounds are of

significant interest in medicinal chemistry due to their diverse biological activities, including

antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The unique

structural combination of an N-pentyl chain and a 2-hydroxymethyl group in the target molecule

suggests the potential for interesting biological profiles.

Proposed Synthesis and Experimental Protocols
The synthesis of (1-pentyl-1H-imidazol-2-yl)methanol can be logically approached through a

two-step process: the N-alkylation of a suitable imidazole starting material, followed by the

introduction of a hydroxymethyl group at the C2 position.

Step 1: N-Alkylation of Imidazole
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The initial step involves the N-alkylation of imidazole with a pentyl halide (e.g., 1-

bromopentane) to yield 1-pentyl-1H-imidazole. This reaction is a common and well-established

method for the synthesis of N-substituted imidazoles[4][5].

Experimental Protocol:

Materials: Imidazole, 1-bromopentane, potassium carbonate (K₂CO₃), toluene.

Procedure: To a solution of imidazole (1 equivalent) in toluene, potassium carbonate (2

equivalents) is added. The mixture is stirred, and 1-bromopentane (1.5 equivalents) is added

dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer

chromatography (TLC) until the starting material is consumed. After completion, the reaction

mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The

filtrate is concentrated under reduced pressure, and the resulting crude product, 1-pentyl-1H-

imidazole, is purified by column chromatography on silica gel[4].

Step 2: Introduction of the Hydroxymethyl Group
The second step involves the introduction of a hydroxymethyl group at the C2 position of the 1-

pentyl-1H-imidazole. This can be achieved through a formylation reaction to produce the

corresponding aldehyde, followed by reduction.

Experimental Protocol:

Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi), N,N-dimethylformamide (DMF),

sodium borohydride (NaBH₄), tetrahydrofuran (THF), methanol.

Procedure (Formylation): 1-pentyl-1H-imidazole (1 equivalent) is dissolved in anhydrous THF

and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added

dropwise, and the mixture is stirred for 1 hour at this temperature. Anhydrous DMF (1.2

equivalents) is then added, and the reaction is allowed to warm to room temperature and

stirred overnight. The reaction is quenched with water, and the product, 1-pentyl-1H-

imidazole-2-carboxaldehyde, is extracted with an organic solvent. The organic layer is dried

and concentrated to yield the crude aldehyde, which can be used in the next step without

further purification[6][7].
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Procedure (Reduction): The crude 1-pentyl-1H-imidazole-2-carboxaldehyde is dissolved in

methanol and cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-

wise. The reaction mixture is stirred for 2-3 hours at room temperature and monitored by

TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken

up in water and extracted with an organic solvent. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (1-
pentyl-1H-imidazol-2-yl)methanol. The final product is purified by column chromatography.

Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical and spectroscopic data for (1-
pentyl-1H-imidazol-2-yl)methanol, based on data from structurally related compounds.

Property Predicted Value

Molecular Formula C₉H₁₆N₂O

Molecular Weight 168.24 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Solubility

Soluble in methanol, ethanol, chloroform, and

other common organic solvents. Sparingly

soluble in water.

¹H NMR (CDCl₃, 400 MHz)

δ 7.0-7.2 (2H, m, imidazole-H), 4.7-4.9 (2H, s, -

CH₂OH), 4.0-4.2 (2H, t, N-CH₂-), 3.5-4.0 (1H, br

s, -OH), 1.7-1.9 (2H, m, -CH₂-), 1.2-1.4 (4H, m, -

(CH₂)₂-), 0.8-1.0 (3H, t, -CH₃) ppm.

¹³C NMR (CDCl₃, 100 MHz)

δ 145-150 (C2-imidazole), 125-130 (C4/C5-

imidazole), 55-60 (-CH₂OH), 45-50 (N-CH₂-),

30-35 (-CH₂-), 25-30 (-CH₂-), 20-25 (-CH₂-), 10-

15 (-CH₃) ppm.

Mass Spectrometry (ESI+) m/z 169.1335 [M+H]⁺
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Potential Biological Activities and Signaling
Pathways
Derivatives of imidazole are known to exhibit a wide array of pharmacological activities[8][9].

The introduction of an N-alkyl chain can influence the lipophilicity of the molecule, which may

enhance its ability to cross cell membranes and interact with biological targets[10]. The

hydroxymethyl group at the C2 position can participate in hydrogen bonding, potentially

increasing the binding affinity to enzymes or receptors.

Given the structural features, (1-pentyl-1H-imidazol-2-yl)methanol could potentially exhibit:

Antifungal Activity: Many N-alkylated imidazole derivatives are known to inhibit fungal

growth[3].

Antibacterial Activity: The imidazole scaffold is present in several antibacterial agents[1][11].

Anticancer Activity: Certain imidazole derivatives have shown antiproliferative effects on

various cancer cell lines[12].

Anti-inflammatory Activity: Imidazole-containing compounds have been investigated for their

anti-inflammatory properties[9].

A hypothetical signaling pathway that could be modulated by an imidazole-based compound

with anticancer potential is the inhibition of a protein kinase cascade, which is often

dysregulated in cancer.

Visualizations
Proposed Synthetic Workflow
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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